molecular formula C15H18N4O3 B2862465 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 345366-86-1

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxyphenyl)oxalamide

Numéro de catalogue: B2862465
Numéro CAS: 345366-86-1
Poids moléculaire: 302.334
Clé InChI: NXDIOMIVYJJYAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(carbamoyl)oxamic acid) linker. This compound features a 2-methoxyphenyl group at the N2 position and a 3-(1H-imidazol-1-yl)propyl chain at the N1 position. Its structural analogs (e.g., piperazine- or pyrazole-linked oxalamides) are often synthesized via nucleophilic substitution or amide coupling reactions .

Propriétés

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-22-13-6-3-2-5-12(13)18-15(21)14(20)17-7-4-9-19-10-8-16-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDIOMIVYJJYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-N’-(2-methoxyphenyl)oxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form the 3-imidazol-1-ylpropyl intermediate.

    Formation of the Oxamide Linkage: The final step involves the reaction of the 3-imidazol-1-ylpropyl intermediate with 2-methoxyphenyl isocyanate to form the oxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-imidazol-1-ylpropyl)-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The oxamide linkage can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a potential bioactive molecule with antimicrobial or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-N’-(2-methoxyphenyl)oxamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Catalysis: It may act as a ligand, coordinating to a metal center and facilitating catalytic reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with shared pharmacophores or linker groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name / ID Key Substituents Functional Attributes Reference
Target compound - N1: 3-(1H-imidazol-1-yl)propyl
- N2: 2-methoxyphenyl
Potential metal coordination (imidazole), moderate lipophilicity (methoxyphenyl)
HBK16 () - N1: 3-(2-chloro-5-methylphenoxy)propyl
- N2: 2-methoxyphenyl (piperazine)
Enhanced steric bulk (chloro/methyl groups), possible serotonin receptor modulation
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide () - N1: Dichlorophenyl-piperazine propyl
- N2: Pyrazolyl
Dual binding motifs (piperazine for receptors, pyrazole for H-bonding)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () - Benzamide core with N,O-bidentate group Metal-catalyzed C–H functionalization (directing group)

Key Observations :

Linker Flexibility: The target compound’s imidazole-propyl linker contrasts with the phenoxypropyl (HBK16) or piperazine-propyl () chains in analogs. Imidazole’s nitrogen lone pairs may enhance metal-binding capacity compared to ether or piperazine linkers . Piperazine derivatives (e.g., HBK16) exhibit broader pharmacological relevance, likely due to their conformational flexibility and receptor affinity .

In contrast, HBK16’s chloro-methylphenoxy group introduces steric hindrance and electron-withdrawing properties, which could alter binding kinetics . Pyrazole-containing analogs () prioritize hydrogen-bonding interactions, whereas imidazole in the target compound may favor coordination chemistry .

Synthetic Accessibility: Oxalamide derivatives are typically synthesized via stepwise amidation.

Biological and Catalytic Potential: Piperazine-oxalamide hybrids (e.g., HBK16) are studied for CNS activity, whereas imidazole-linked variants (target compound) remain underexplored pharmacologically but may serve as ligands in catalysis . The N,O-bidentate group in ’s benzamide highlights the role of directing groups in C–H activation, a feature absent in the target compound but relevant to its structural analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.